Viral polymerase-IN-1 (hydrochloride)
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Overview
Description
Viral polymerase-IN-1 (hydrochloride) is a derivative of Gemcitabine, known for its potent antiviral properties. This compound effectively inhibits influenza A and B virus infections and demonstrates activity against SARS-CoV-2 infection. It acts by interfering with viral RNA replication and transcription within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Viral polymerase-IN-1 (hydrochloride) involves the derivatization of Gemcitabine. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it generally involves the modification of the nucleoside structure to enhance its antiviral activity .
Industrial Production Methods
Industrial production methods for Viral polymerase-IN-1 (hydrochloride) are not extensively documented in public literature. Typically, such compounds are produced through a series of chemical reactions involving nucleoside analogs, followed by purification and crystallization processes to obtain the hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
Viral polymerase-IN-1 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the nucleoside structure, potentially enhancing its antiviral properties.
Reduction: Reduction reactions can be used to modify specific functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved .
Major Products Formed
The major products formed from these reactions are modified nucleoside analogs with enhanced antiviral activity. These products are then further processed to obtain the final hydrochloride salt form .
Scientific Research Applications
Viral polymerase-IN-1 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying nucleoside analogs and their chemical properties.
Biology: Employed in research on viral replication mechanisms and the development of antiviral therapies.
Medicine: Investigated for its potential use in treating viral infections, particularly influenza and SARS-CoV-2.
Industry: Utilized in the development of antiviral drugs and therapeutic agents
Mechanism of Action
The mechanism of action of Viral polymerase-IN-1 (hydrochloride) involves its incorporation into viral RNA during replication. This incorporation disrupts the synthesis process, preventing the virus from proliferating. The compound targets the viral RNA-dependent RNA polymerase, acting as a competitive inhibitor or alternative substrate, thereby inhibiting viral RNA synthesis and replication .
Comparison with Similar Compounds
Similar Compounds
Remdesivir: An antiviral drug that also targets viral RNA polymerase and is used to treat COVID-19.
Favipiravir: Another nucleoside analog with antiviral activity against various RNA viruses.
Molnupiravir: A nucleoside analog that inhibits the replication of SARS-CoV-2
Uniqueness
Viral polymerase-IN-1 (hydrochloride) is unique due to its specific derivatization from Gemcitabine, which enhances its antiviral properties against both influenza viruses and SARS-CoV-2. Its ability to interfere with viral RNA replication and transcription makes it a valuable compound in antiviral research and drug development .
Properties
Molecular Formula |
C15H16ClF2N5O5 |
---|---|
Molecular Weight |
419.77 g/mol |
IUPAC Name |
5-amino-N-[1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]pyridine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C15H15F2N5O5.ClH/c16-15(17)11(24)9(6-23)27-13(15)22-4-3-10(21-14(22)26)20-12(25)8-2-1-7(18)5-19-8;/h1-5,9,11,13,23-24H,6,18H2,(H,20,21,25,26);1H/t9-,11?,13-;/m1./s1 |
InChI Key |
WYFKQNWSWILBHM-KMEZYYABSA-N |
Isomeric SMILES |
C1=CC(=NC=C1N)C(=O)NC2=NC(=O)N(C=C2)[C@H]3C(C([C@H](O3)CO)O)(F)F.Cl |
Canonical SMILES |
C1=CC(=NC=C1N)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)(F)F.Cl |
Origin of Product |
United States |
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